molecular formula C17H18ClNO2 B4888057 4-butoxy-N-(2-chlorophenyl)benzamide

4-butoxy-N-(2-chlorophenyl)benzamide

Cat. No.: B4888057
M. Wt: 303.8 g/mol
InChI Key: IYMGHUUJOBQYEK-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-chlorophenyl)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzoyl moiety and a 2-chlorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₈ClNO₂, with a molecular weight of 303.78 g/mol. The compound’s structure combines lipophilic (butoxy) and electron-withdrawing (2-chlorophenyl) groups, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-butoxy-N-(2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMGHUUJOBQYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-chlorophenyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-butoxy-N-(2-chlorophenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-butoxybenzoic acid.

    Reduction: 4-butoxy-N-(2-chlorophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butoxy-N-(2-chlorophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

Quin-C1 (4-Butoxy-N-[2-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydroquinazolin-3-Yl]Benzamide)
  • Structure : Incorporates a quinazoline ring and 4-methoxyphenyl group.
  • Activity : Acts as a selective FPR2 agonist, inducing chemotaxis and calcium mobilization in neutrophils. However, it exhibits lower efficacy than the peptide agonist WKYMVm .
VU0040237 (4-Butoxy-N-(2-Fluorophenyl)Benzamide)
  • Structure : Replaces the 2-chlorophenyl group with a 2-fluorophenyl moiety.
  • Activity : Functions as a positive allosteric modulator (PAM) of mGluR5 with an EC₅₀ of 33 nM . The smaller, more electronegative fluorine atom likely improves receptor fit compared to chlorine .
  • SAR Insight : Fluorine’s reduced steric bulk may enhance potency, suggesting chlorine’s larger size in the target compound could limit mGluR5 affinity.
VU0357121 (4-Butoxy-N-(2,4-Difluorophenyl)Benzamide)
  • Structure : Features two fluorine atoms (2,4-difluorophenyl).
  • Activity : Shows reduced potency (EC₅₀ = 1.3 μM) compared to VU0040237, indicating that additional fluorination may hinder binding due to steric or electronic effects .
Antitumor Benzamide (N-[2-(1H-Benzoimidazol-2-Yl)-Phenyl]-4-Butoxy-Benzamide)
  • Structure : Replaces the 2-chlorophenyl group with a benzoimidazole-containing aryl group.
  • Activity : Demonstrates antitumor effects, highlighting how bulky, heterocyclic substituents can shift therapeutic focus from neurological targets (e.g., mGluR5) to oncology .
Antimicrobial Thiazolidinone Derivatives (N-(2-(4-Chlorophenyl)-4-Oxothiazolidin-3-Yl Benzamide)
  • Structure: Utilizes a thiazolidinone ring instead of a benzamide backbone.
  • Activity: Exhibits antimicrobial effects against gram-positive bacteria and fungi. Electron-donating groups (e.g., -OH, -OCH₃) enhance activity, whereas electron-withdrawing groups (e.g., -NO₂) reduce efficacy .
  • Contrast : The 2-chlorophenyl group in the target compound, being electron-withdrawing, may be less favorable in antimicrobial contexts compared to methoxy or hydroxyl analogs.

Physicochemical Properties

Compound Molecular Formula logP Hydrogen Bond Acceptors Key Substituents
4-Butoxy-N-(2-chlorophenyl)benzamide C₁₇H₁₈ClNO₂ ~4.01* 3 2-Chlorophenyl, butoxy
4-Butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide C₁₇H₂₁NO₂S 4.01 3 Thiophen-2-ylethyl
VU0040237 C₁₇H₁₈FNO₂ - 3 2-Fluorophenyl
Quin-C1 C₂₅H₂₃ClN₂O₄ - 5 Quinazoline, 4-methoxyphenyl

*Estimated based on analog data from .

  • Lipophilicity: The butoxy group contributes to high logP values (~4.01), suggesting favorable membrane permeability.
  • Hydrogen Bonding : Quinazoline-containing analogs (e.g., Quin-C1) have more hydrogen-bond acceptors, enhancing solubility and target engagement .

Key Research Findings

Substituent Electronics :

  • Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance receptor binding in neurological targets (e.g., mGluR5) but may reduce antimicrobial efficacy .
  • Bulky substituents (e.g., benzoimidazole) shift activity to antitumor applications .

Structural Flexibility :

  • Heterocyclic cores (e.g., thiazole, quinazoline) introduce new binding motifs but complicate synthesis compared to simple benzamides .

Potency Trends :

  • Fluorine substitution (VU0040237) improves mGluR5 PAM potency over chlorine, but dichlorination or difluorination reduces efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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